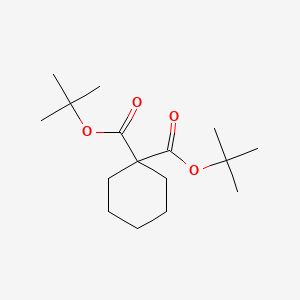![molecular formula C10H16O2 B12578317 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] CAS No. 459796-71-5](/img/structure/B12578317.png)
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a seven-membered oxabicycloheptane ring and an oxetane ring, with an ethyl group attached to the spiro carbon. The presence of these rings imparts significant strain to the molecule, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicycloheptane ring. The oxetane ring is then introduced through a spirocyclization reaction, often using a strong base or a Lewis acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxetane ring to a more stable structure.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the oxetane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the strain in its spirocyclic structure, which makes it susceptible to nucleophilic attack and other chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A simpler analog without the ethyl group and oxetane ring.
Cyclohexene oxide: Lacks the spiro linkage and oxetane ring but shares the oxabicycloheptane structure.
4-Vinyl-1-cyclohexene 1,2-epoxide: Contains a vinyl group and an epoxide ring, similar in reactivity but different in structure.
Uniqueness
4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3’-oxetane] is unique due to its spirocyclic structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new materials and pharmaceuticals.
Properties
CAS No. |
459796-71-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane] |
InChI |
InChI=1S/C10H16O2/c1-2-7-3-8-9(12-8)4-10(7)5-11-6-10/h7-9H,2-6H2,1H3 |
InChI Key |
GIYZWXQKWHUZQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2C(O2)CC13COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)
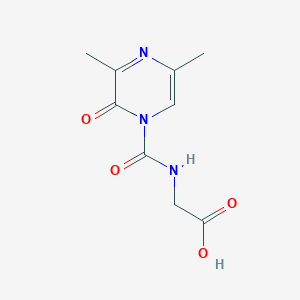

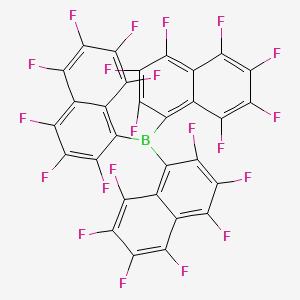
![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
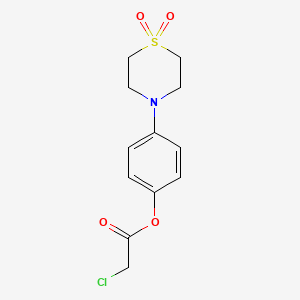
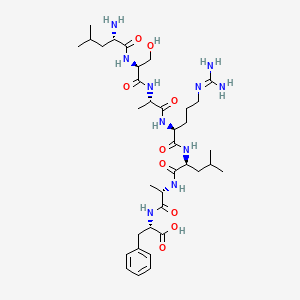
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)

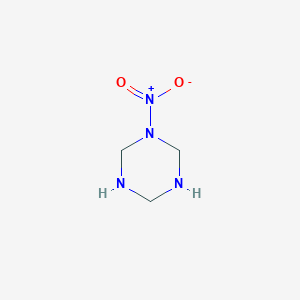
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
